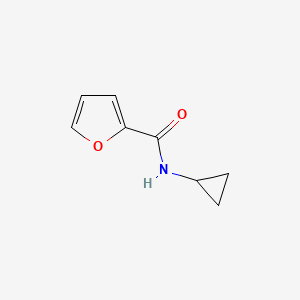
2-((Cis-4-((4-vinylisoquinolin-5-yl)amino)cyclohexyl)amino)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 2-((Cis-4-((4-vinylisoquinolin-5-yl)amino)cyclohexyl)amino)ethanol involves several steps. One common synthetic route includes the hydrogenation of 4-nitrophenyl acetic acid in a protic solvent at a specific temperature . The reaction conditions typically involve the use of catalysts such as palladium and solvents like acetonitrile . Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity.
化学反应分析
2-((Cis-4-((4-vinylisoquinolin-5-yl)amino)cyclohexyl)amino)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common reagents and conditions used in these reactions include acetic acid, ethanol, and palladium catalysts . The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
2-((Cis-4-((4-vinylisoquinolin-5-yl)amino)cyclohexyl)amino)ethanol has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.
Industry: It is used in the production of fine chemicals and pharmaceutical intermediates.
作用机制
The mechanism of action of 2-((Cis-4-((4-vinylisoquinolin-5-yl)amino)cyclohexyl)amino)ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
2-((Cis-4-((4-vinylisoquinolin-5-yl)amino)cyclohexyl)amino)ethanol can be compared with other similar compounds, such as:
2-((Cis-4-((4-ethylisoquinolin-5-yl)amino)cyclohexyl)amino)ethanol: This compound has a similar structure but with an ethyl group instead of a vinyl group.
2-((Cis-4-((4-methylisoquinolin-5-yl)amino)cyclohexyl)amino)ethanol: This compound features a methyl group in place of the vinyl group.
The uniqueness of this compound lies in its specific structural features, which may confer distinct chemical and biological properties.
属性
分子式 |
C19H25N3O |
|---|---|
分子量 |
311.4 g/mol |
IUPAC 名称 |
2-[[4-[(4-ethenylisoquinolin-5-yl)amino]cyclohexyl]amino]ethanol |
InChI |
InChI=1S/C19H25N3O/c1-2-14-12-20-13-15-4-3-5-18(19(14)15)22-17-8-6-16(7-9-17)21-10-11-23/h2-5,12-13,16-17,21-23H,1,6-11H2 |
InChI 键 |
IIKYINOPZMYJNS-UHFFFAOYSA-N |
规范 SMILES |
C=CC1=C2C(=CN=C1)C=CC=C2NC3CCC(CC3)NCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


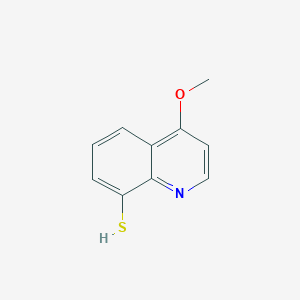
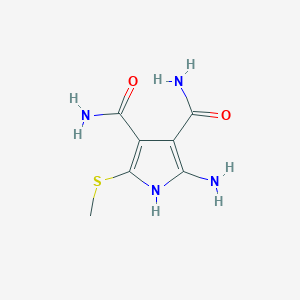
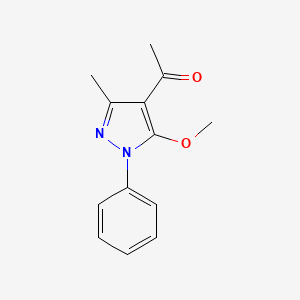
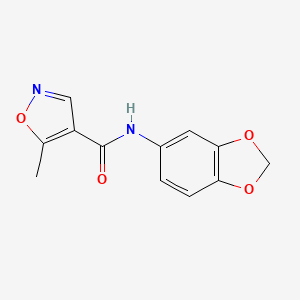
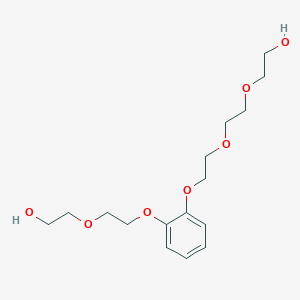

![Bis[N-(2-hydroxyethyl)-N-methylglycinato]copper](/img/structure/B12893709.png)
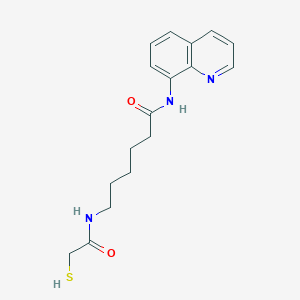

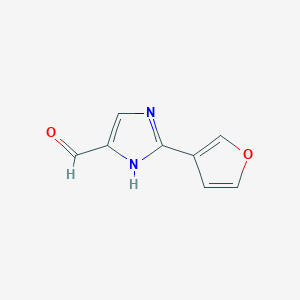

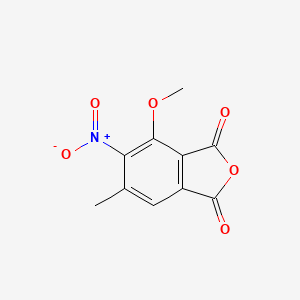
![N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3,4-dimethylbenzamide](/img/structure/B12893754.png)
